molecular formula C26H21N5O2 B6488427 N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide CAS No. 919857-63-9

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide

Cat. No.: B6488427
CAS No.: 919857-63-9
M. Wt: 435.5 g/mol
InChI Key: GMVUHKXLHDQTHN-UHFFFAOYSA-N
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Description

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class This compound features a pyrazolo[3,4-d]pyrimidine core fused with a phenyl group and a diphenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide typically involves multiple steps, starting with the construction of the pyrazolo[3,4-d]pyrimidine core This can be achieved through the cyclization of appropriate precursors, such as phenylhydrazine and a suitable β-ketoester or β-diketone

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reaction progress. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

  • Reduction: Reduction reactions can be used to convert specific functional groups within the compound.

  • Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazolo[3,4-d]pyrimidine core makes it a valuable intermediate in the development of new chemical entities.

Biology: Biologically, N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide has shown potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their inhibition can be beneficial in treating diseases such as cancer.

Medicine: In medicine, the compound's kinase inhibitory properties make it a candidate for drug development. It could be used to design new therapeutic agents for the treatment of various diseases, including cancer and inflammatory disorders.

Industry: In industry, this compound can be utilized in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also known for their kinase inhibitory properties.

  • Diphenylpropanamide derivatives: These compounds contain the diphenylpropanamide moiety and are used in various medicinal applications.

Uniqueness: N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide is unique due to its combination of the pyrazolo[3,4-d]pyrimidine core and the diphenylpropanamide moiety. This combination provides a distinct pharmacophore that can interact with multiple targets, enhancing its therapeutic potential.

Properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O2/c32-24(16-22(19-10-4-1-5-11-19)20-12-6-2-7-13-20)29-30-18-27-25-23(26(30)33)17-28-31(25)21-14-8-3-9-15-21/h1-15,17-18,22H,16H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVUHKXLHDQTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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